molecular formula C15H16ClFN2O2 B2736876 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 1795090-24-2

2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Cat. No. B2736876
CAS RN: 1795090-24-2
M. Wt: 310.75
InChI Key: RSNCWZLAVIIRRU-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Stereoselective Synthesis : One study outlines the stereoselective synthesis of key intermediates for fluoroquinolone antibiotics, demonstrating the chemical's role in addressing multidrug-resistant pathogens. This synthesis involves catalytic asymmetric hydrogenation and SN2 substitution, indicating its utility in producing complex molecules with high stereoselectivity (Lall et al., 2012).

HDAC Inhibition for Cancer Therapy : Research on histone deacetylase (HDAC) inhibitors has shown that certain derivatives, including those with chloro- and fluoro-substituted compounds, exhibit selectivity towards class II HDACs, suggesting therapeutic potential in cancer treatment (Mai et al., 2005).

Dopamine D2 Receptor Ligands : The development of dopamine D2 receptor ligands, through the synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, underscores the application in studying central nervous system disorders and potentially developing imaging agents for positron emission tomography (PET) (Bishop et al., 1991).

Antibacterial and Antimicrobial Agents

Antibacterial Activity : The synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents highlight the role of fluorine-substituted compounds in combating bacterial infections, particularly through the modification of cyclic amino groups at specific positions for enhanced activity (Egawa et al., 1984).

Antipathogenic Activity : A study on thiourea derivatives showcases the antipathogenic properties of fluoro-substituted benzamides, particularly against biofilm-forming bacterial strains. This research paves the way for developing new antimicrobial agents with potent antibiofilm activities (Limban et al., 2011).

Imaging and Diagnostic Applications

Sigma-2 Receptor Imaging : Fluorine-18 labeled benzamide analogs have been synthesized for PET imaging of the sigma-2 receptor status in solid tumors. These compounds, with selective binding affinities, offer tools for non-invasive imaging of tumor hypoxia and potentially tracking the efficacy of therapeutic interventions (Tu et al., 2007).

properties

IUPAC Name

2-chloro-6-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O2/c1-19-9-3-6-12(19)13(20)7-8-18-15(21)14-10(16)4-2-5-11(14)17/h2-6,9,13,20H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNCWZLAVIIRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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